4,8-Dibromo-6-methylquinoline
Description
Significance of the Quinoline (B57606) Core in Organic Synthesis and Heterocyclic Chemistry
The quinoline scaffold, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and heterocyclic chemistry. bohrium.comresearchgate.netnih.gov Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. researchgate.net The versatility of the quinoline core allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds with various pharmacological activities. bohrium.comresearchgate.net
The synthesis of quinoline and its derivatives has been a subject of intense research for over a century, with classic methods like the Skraup, Friedländer, and Doebner-von Miller reactions still being relevant today. researchgate.netnih.gov Modern synthetic strategies, including multicomponent reactions and metal-catalyzed cross-couplings, have further expanded the accessibility and structural diversity of quinoline-based molecules. bohrium.comorganic-chemistry.org These advancements have solidified the quinoline core as a crucial building block for creating complex molecular architectures. bohrium.com
Role of Halogenated Quinolines as Versatile Synthetic Intermediates and Building Blocks
The introduction of halogen atoms onto the quinoline ring system dramatically enhances its utility as a synthetic intermediate. oup.comresearchgate.net Halogenated quinolines, particularly those containing bromine or chlorine, are highly valued building blocks in organic synthesis due to their ability to participate in a wide array of cross-coupling reactions. researchgate.netnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline nucleus. nih.gov This regioselective functionalization is critical for the targeted synthesis of complex molecules with desired properties. nih.gov
The presence of halogens can also influence the biological activity of the quinoline molecule. nih.gov For instance, halogenated quinolines have been investigated for their potential as antibacterial and antibiofilm agents. nih.gov The position and nature of the halogen substituent can be synthetically tuned to optimize these biological activities. nih.gov
Specific Research Focus on 4,8-Dibromo-6-methylquinoline within the Broader Context of Dibromoquinolines and Methylated Quinoline Analogs
The study of dibromoquinolines, such as 5,7-dibromoquinoline (B1595614) and 3,6-dibromoquinoline, has revealed that the regioselectivity of cross-coupling reactions can be challenging to control. nih.gov Research into the reactivity of 4,8-Dibromo-6-methylquinoline contributes to a deeper understanding of these regioselective processes. nih.gov Furthermore, the investigation of methylated quinoline analogs is crucial for exploring structure-activity relationships, as the introduction of a methyl group can significantly impact a compound's biological profile. semanticscholar.org The synthesis and reactions of 4,8-Dibromo-6-methylquinoline are therefore situated within the broader effort to develop novel and efficient synthetic methodologies for creating highly substituted and functionally diverse quinoline derivatives. researchgate.net
Properties
CAS No. |
1189106-63-5 |
|---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
4,8-dibromo-6-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3 |
InChI Key |
WAISYBSMTHTVFR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Br)Br |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Br)Br |
Origin of Product |
United States |
Reaction Mechanisms and Chemoselective Transformations of 4,8 Dibromo 6 Methylquinoline and Its Analogs
Mechanistic Pathways of Halogenation Reactions
The synthesis of 4,8-dibromo-6-methylquinoline is achieved through halogenation, a fundamental process in organic chemistry. The specific placement of bromine atoms on the 6-methylquinoline (B44275) scaffold can be understood by examining two primary mechanistic routes: electrophilic aromatic substitution for ring bromination and radical pathways for side-chain halogenation.
Electrophilic aromatic substitution (EAS) is the principal mechanism for introducing bromine atoms onto the quinoline (B57606) core. The reaction proceeds via the attack of an electrophilic bromine species (Br⁺), often generated from molecular bromine (Br₂) with or without a Lewis acid catalyst, on the electron-rich aromatic rings.
The regioselectivity of this process in 6-methylquinoline is governed by the combined electronic effects of the heterocyclic nitrogen atom and the methyl substituent.
Influence of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing by induction, which deactivates the pyridine (B92270) ring (the nitrogen-containing ring) towards electrophilic attack. Conversely, the benzene (B151609) ring (carbocyclic ring) is more electron-rich and thus more susceptible to electrophilic substitution.
Influence of the C-6 Methyl Group: The methyl group at the C-6 position is an electron-donating group (+I effect). It activates the benzene ring, making it more nucleophilic. As an ortho-, para-directing group, it enhances the electron density at the positions ortho (C-5, C-7) and para (no para position available) to itself.
The bromination of 6-methylquinoline leading to the 4,8-dibromo derivative occurs in a stepwise manner. The first bromination predominantly targets the activated benzene ring. Due to steric hindrance from the fused ring system, electrophilic attack often favors the C-5 and C-8 positions. The C-8 position is particularly susceptible to protonation and subsequent electrophilic attack under strongly acidic conditions iust.ac.ir.
The second bromination occurs on the pyridine ring. Under acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring. However, forced conditions can lead to substitution, typically at the C-4 position, which is activated for nucleophilic attack but can undergo electrophilic substitution under specific circumstances. The formation of the arenium ion (a resonance-stabilized carbocation intermediate) is the rate-determining step, and its stability dictates the position of the incoming electrophile researchgate.net. The precise conditions, such as solvent and temperature, can be controlled to achieve the desired dibrominated product nih.govnih.govresearchgate.net.
A plausible mechanism involves:
Generation of the electrophile (Br⁺).
Attack of the benzene ring of 6-methylquinoline on the electrophile, preferentially at C-8, forming a stabilized arenium ion.
Deprotonation to restore aromaticity, yielding 8-bromo-6-methylquinoline.
A second electrophilic attack, under more forcing conditions, at the C-4 position of the pyridine ring.
Loss of a proton to yield the final product, 4,8-dibromo-6-methylquinoline.
While electrophilic substitution targets the aromatic ring, radical reactions provide a pathway for the halogenation of the alkyl side-chain. The methyl group of 6-methylquinoline contains benzylic-like hydrogens, which are susceptible to abstraction by radicals. This process, known as free-radical halogenation, is typically initiated by UV light or a radical initiator (e.g., AIBN) and often employs reagents like N-bromosuccinimide (NBS) that can provide a low, steady concentration of bromine radicals. byjus.com
The mechanism proceeds through a classic radical chain reaction:
Initiation: Homolytic cleavage of a bromine source (e.g., Br₂) by heat or light to form two bromine radicals (2 Br•). byjus.com
Propagation:
A bromine radical abstracts a hydrogen atom from the methyl group of 6-methylquinoline to form a resonance-stabilized benzylic-type radical and HBr.
This quinolinyl-methyl radical then reacts with a molecule of Br₂ to form the brominated product (6-(bromomethyl)quinoline) and a new bromine radical, which continues the chain. byjus.com
Termination: The reaction ceases when two radicals combine in various ways (e.g., Br• + Br• → Br₂).
It has been observed that under certain conditions, halogenation of methyl-substituted quinolines can lead to side-chain bromination. For instance, the reaction of 8-methylquinoline (B175542) with tribromoisocyanuric acid (TBCA) can yield the methyl-brominated product as the major isomer, highlighting the competition between ring and side-chain halogenation. rsc.org The choice of halogenating agent and reaction conditions (e.g., presence or absence of light and radical inhibitors) is crucial in directing the selectivity towards either C-H halogenation of the ring or the methyl group. rsc.orgrsc.org
| Reaction Type | Reagent/Conditions | Primary Product | Mechanism |
| Electrophilic Bromination | Br₂, Lewis Acid | Ring Bromination (e.g., 4,8-dibromo) | Electrophilic Aromatic Substitution |
| Radical Bromination | NBS, UV light/AIBN | Side-Chain Bromination (e.g., 6-bromomethyl) | Free-Radical Chain Reaction |
Regioselectivity and Site-Selective Reactivity of Multiple Bromine Atoms
In polyhalogenated compounds like 4,8-dibromo-6-methylquinoline, the bromine atoms at different positions exhibit distinct chemical reactivity. This differential reactivity is a cornerstone of its utility in sequential, site-selective functionalization, allowing for the controlled synthesis of complex, polysubstituted quinolines.
The reactivity of a C-Br bond in a quinoline system is highly dependent on its position. The C-4 bromine is situated on the electron-deficient pyridine ring, while the C-8 bromine is on the more electron-rich benzene ring. This electronic disparity is a primary determinant of their reactivity.
C-4 Position: The C-4 position is analogous to the γ-position of a pyridine ring. The electron-withdrawing nature of the adjacent nitrogen atom makes the C4-Br bond more polarized and susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions. Studies on dihaloquinolines, such as 4,7-dichloroquinoline, consistently show greater reactivity at the C-4 position in Suzuki couplings. rsc.org
C-8 Position: The C-8 bromine is on the benzene ring and behaves more like a standard aryl bromide. It is generally less reactive towards nucleophilic substitution than the C-4 bromine. However, its reactivity in cross-coupling reactions can be significant. The proximity of the C-8 position to the quinoline nitrogen can lead to unique steric and electronic effects, sometimes resulting in unexpected reactivity. For example, in the Sonogashira cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, exclusive reaction at the C-8 position was observed, suggesting that catalyst coordination and substrate geometry can override the typical electronic trends. gold-chemistry.org
This differential reactivity allows for stepwise functionalization. Milder cross-coupling conditions can be used to selectively react at the more labile C-4 position, leaving the C-8 bromine intact for a subsequent, different transformation under more forcing conditions.
Substituents on the quinoline core profoundly influence the regioselectivity of both the initial halogenation and the subsequent reactions of the resulting bromoquinolines.
Nitrogen Atom: The quinoline nitrogen is the most influential substituent.
In Electrophilic Halogenation: It deactivates the pyridine ring, directing electrophiles to the benzene ring (positions C-5, C-6, C-7, C-8). iust.ac.ir
In Nucleophilic Reactions/Cross-Coupling: It activates the C-2 and C-4 positions towards nucleophilic attack and facilitates oxidative addition of palladium catalysts at these positions, thereby enhancing the reactivity of C-4 bromine compared to bromines on the carbocyclic ring. iust.ac.ir The nitrogen can also act as a coordinating site for metal catalysts, which can direct functionalization, particularly at the nearby C-8 position. rsc.org
C-6 Methyl Group: As an electron-donating group, the methyl group at C-6:
In Electrophilic Halogenation: Activates the benzene ring and directs incoming electrophiles to the ortho positions (C-5 and C-7), competing with the directing influence towards C-8. mdpi.comyoutube.com This makes the precise control of bromination to achieve the 4,8-dibromo product dependent on fine-tuning reaction conditions to overcome the competing directing effects.
In Subsequent Functionalization: The electronic effect of the C-6 methyl group on the reactivity of the C-4 and C-8 bromines is generally subtle compared to the dominant influence of the ring system (pyridine vs. benzene). However, its steric bulk is minimal and does not significantly hinder reactions at adjacent positions.
| Position | Ring Type | Electronic Influence of Nitrogen | Typical Reactivity Order in Cross-Coupling |
| C-4 | Pyridine | Activated | 1st (more reactive) |
| C-8 | Benzene | Less direct influence; potential chelation site | 2nd (less reactive) |
Catalytic Mechanisms in Functionalization Reactions
The C-Br bonds in 4,8-dibromo-6-methylquinoline serve as versatile handles for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The mechanisms of these reactions, such as the Suzuki and Sonogashira couplings, are well-established and rely on a catalytic cycle involving a palladium catalyst.
The general catalytic cycle for a Suzuki (using an organoboron reagent) or Sonogashira (using a terminal alkyne) reaction proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond. This is often the rate-determining and selectivity-determining step. In 4,8-dibromo-6-methylquinoline, the Pd(0) catalyst can add to either the C4-Br or the C8-Br bond. Due to the higher electron deficiency of the pyridine ring, oxidative addition is generally faster at the C-4 position. rsc.org This allows for regioselective mono-functionalization at C-4 by carefully controlling stoichiometry and reaction conditions.
Ar-Br + Pd(0)L₂ → Ar-Pd(II)(Br)L₂
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction, or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium center, displacing the bromide ligand. wikipedia.orglibretexts.org
Ar-Pd(II)(Br)L₂ + R-B(OH)₂ → Ar-Pd(II)(R)L₂ + Br-B(OH)₂ (Suzuki)
Ar-Pd(II)(Br)L₂ + Cu-C≡CR → Ar-Pd(II)(C≡CR)L₂ + CuBr (Sonogashira)
Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Ar-Pd(II)(R)L₂ → Ar-R + Pd(0)L₂
The chemoselectivity between the C-4 and C-8 positions can be tuned by the choice of catalyst, ligands, and base. Bulky phosphine (B1218219) ligands on the palladium catalyst may sterically favor oxidative addition at the less hindered C-4 position over the more sterically encumbered C-8 position, which is flanked by the peri C-7 hydrogen and the nitrogen lone pair. rsc.org This control over site-selectivity enables the stepwise and divergent synthesis of complex quinoline derivatives from a single dibromo precursor. researchgate.net
Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-synthesis.com For substrates like 4,8-Dibromo-6-methylquinoline, the key challenge and synthetic opportunity lies in the chemoselective functionalization of the C4 and C8 positions. The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetallation (for coupling reactions), and reductive elimination.
Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of 4,8-dibromo-6-methylquinoline, this step involves the insertion of the palladium catalyst into one of the carbon-bromine bonds. This process increases the oxidation state of palladium from Pd(0) to Pd(II) and forms an organopalladium(II) halide intermediate. The relative reactivity of the C-Br bonds at the C4 and C8 positions is a critical factor in determining the regioselectivity of the initial oxidative addition. Studies on dihaloquinolines have shown that the C4 position is often more reactive in Suzuki couplings. uni-rostock.de
Transmetallation: Following oxidative addition, the transmetallation step occurs in cross-coupling reactions like the Suzuki-Miyaura coupling. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. For this to occur, the organoboron species is typically activated by a base. organic-chemistry.org This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic palladium center.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this concerted step, the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon or carbon-heteroatom bond, and the palladium catalyst is regenerated in its catalytically active Pd(0) state. organic-synthesis.com This step is generally irreversible and drives the catalytic cycle forward.
The chemoselectivity in the cross-coupling reactions of dibromoquinolines is influenced by several factors, including the electronic and steric environment of the C-Br bonds, the choice of palladium catalyst and ligands, and the reaction conditions. For instance, in the Suzuki coupling of 5,7-dibromoquinolines, good selectivity for coupling at the 5-position has been reported. uni-rostock.de Similarly, for 2,4-dihaloquinolines, Sonogashira couplings have been shown to occur selectively at the C2 position. uni-rostock.de While specific studies on 4,8-Dibromo-6-methylquinoline are limited, the principles of chemoselectivity observed in analogous systems suggest that selective functionalization at either the C4 or C8 position is achievable by carefully tuning the reaction parameters.
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of 4,8-Dibromo-6-methylquinoline
| Step | Description | Intermediate |
| Oxidative Addition | Insertion of Pd(0) into a C-Br bond. | 4-bromo-6-methyl-8-(palladium(II) bromide)quinoline or 8-bromo-6-methyl-4-(palladium(II) bromide)quinoline |
| Transmetallation | Transfer of an organic group (R) from an organometallic reagent to the Pd(II) center. | 4-bromo-6-methyl-8-(organopalladium(II))quinoline or 8-bromo-6-methyl-4-(organopalladium(II))quinoline |
| Reductive Elimination | Formation of a new C-R bond and regeneration of the Pd(0) catalyst. | 4-bromo-6-methyl-8-R-quinoline or 8-bromo-6-methyl-4-R-quinoline |
Copper-Catalyzed Decarboxylative Cascade Cyclization Mechanisms
Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of quinoline derivatives. One such method is the decarboxylative cascade cyclization, which allows for the construction of the quinoline ring system from readily available starting materials. A notable example is the synthesis of 2-arylquinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org
The mechanism of this copper-catalyzed reaction is believed to proceed through a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org The key steps are as follows:
Initial Condensation: The reaction likely begins with the condensation of the aniline (B41778) and the aryl aldehyde to form an imine.
Copper(I) to Copper(II) Oxidation and Radical Formation: The copper(I) catalyst can be oxidized to copper(II), which then facilitates the decarboxylation of acrylic acid to generate a vinyl radical.
Radical Addition and Cyclization: The vinyl radical then adds to the imine, initiating a cascade of cyclization and subsequent oxidation/aromatization steps to form the quinoline ring.
While this specific reaction builds the quinoline scaffold rather than functionalizing a pre-existing one like 4,8-Dibromo-6-methylquinoline, the principles of copper-catalyzed radical reactions are relevant. Transformations on a 4,8-dibromo-6-methylquinoline substrate under similar copper-catalyzed conditions could potentially involve radical intermediates, leading to novel functionalizations. For instance, copper-catalyzed cross-coupling reactions of haloquinolines can proceed through mechanisms involving copper(I)/copper(III) catalytic cycles or radical pathways, depending on the specific reaction conditions and coupling partners.
Table 2: Proposed Mechanistic Steps in Copper-Catalyzed Decarboxylative Quinoline Synthesis
| Step | Description | Key Intermediates |
| Imine Formation | Condensation of aniline and aryl aldehyde. | Schiff base (imine) |
| Radical Generation | Copper-mediated decarboxylation of acrylic acid. | Vinyl radical |
| Cascade Cyclization | Radical addition to the imine followed by intramolecular cyclization and aromatization. | Radical adducts, cyclized intermediates |
Brønsted Acid and Metal-Assisted Mechanisms in Quinoline Synthesis
Brønsted acids and various metal catalysts play a significant role in the synthesis of the quinoline core structure. These methods often involve the cyclization of substituted anilines with various coupling partners.
Brønsted Acid-Catalyzed Synthesis: Brønsted acids can catalyze the synthesis of quinolines from N-alkyl anilines and alkynes or alkenes under metal- and solvent-free conditions. nih.gov The mechanism is thought to involve the following key steps:
Protonation and Activation: The Brønsted acid protonates the alkyne or alkene, making it more electrophilic.
Electrophilic Attack: The electron-rich aniline derivative attacks the activated alkyne or alkene.
Cyclization and Aromatization: A subsequent intramolecular cyclization followed by an oxidative aromatization, often with oxygen from the air serving as the oxidant, leads to the formation of the quinoline ring. nih.gov
This method is tolerant of various functional groups on the benzene ring of the aniline, including bromo substituents. nih.gov
Metal-Assisted Synthesis: Various transition metals, including iron, can catalyze the synthesis of substituted quinolines. For example, iron(III) chloride can catalyze a one-pot, three-component reaction between anilines, aldehydes, and nitroalkanes to afford quinolines in high yields. kaust.edu.sa A proposed mechanism for this reaction involves a sequential aza-Henry reaction, cyclization, and denitration. kaust.edu.sa Similarly, other metals can catalyze the coupling of anilines and alkynes to form quinolines. mdpi.com
These synthetic methodologies are primarily focused on the construction of the quinoline ring. However, the principles of acid and metal catalysis can also be applied to the transformation of existing substituted quinolines. For instance, Brønsted acids could be used to activate certain positions on the 4,8-Dibromo-6-methylquinoline ring towards nucleophilic attack, or metal catalysts could facilitate transformations of the bromo substituents under acidic conditions.
Table 3: Comparison of Catalytic Approaches in Quinoline Synthesis
| Catalyst Type | Typical Reactants | Key Mechanistic Feature |
| Brønsted Acid | N-alkyl anilines, alkynes/alkenes | Protonation and activation of the unsaturated partner |
| Iron(III) Chloride | Anilines, aldehydes, nitroalkanes | Sequential aza-Henry reaction, cyclization, and denitration |
| Other Transition Metals | Anilines, alkynes/aldehydes | Coordination and activation of reactants, facilitating C-C and C-N bond formation |
Derivatization and Functionalization Strategies of 4,8 Dibromo 6 Methylquinoline Derivatives
Cross-Coupling Reactions of Brominated Quinoline (B57606) Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct route to functionalized quinoline scaffolds. The differential reactivity of the bromine atoms on the quinoline ring can be exploited to achieve selective or exhaustive substitution.
Suzuki-Miyaura Cross-Coupling for Arylation and Polyarylation
The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly effective for the arylation of brominated quinolines. Studies on dibromoquinolines have shown that while achieving high regioselectivity can be challenging compared to other dihaloheteroaromatics, useful levels of selectivity can be obtained. nih.gov For instance, in the coupling of 8-alkoxy-5,7-dibromoquinolines, selectivity for coupling at the 5-position has been reported. nih.gov Symmetrical double coupling of both bromine atoms under standard Suzuki conditions has also been achieved. nih.gov
The synthesis of 6,8-diaryl substituted tetrahydroquinolines has been accomplished through the Suzuki-Miyaura cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids, demonstrating the feasibility of polyarylation. Furthermore, 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones have been subjected to Suzuki-Miyaura cross-coupling to yield 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. documentsdelivered.com These reactions highlight the utility of this methodology in creating complex, poly-functionalized quinoline derivatives.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 8-alkoxy-5,7-dibromoquinoline | Arylboronic acid | Standard Suzuki | 5-aryl-8-alkoxy-7-bromoquinoline | nih.gov |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Arylboronic acid | PdCl2(PPh3)2 | 6,8-diaryl-1,2,3,4-tetrahydroquinoline | researchgate.net |
| 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one | Arylboronic acid | Suzuki-Miyaura | 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-one | documentsdelivered.com |
Sonogashira, Stille, Negishi, Heck, and Hiyama Coupling Applications
Beyond the Suzuki-Miyaura reaction, a variety of other cross-coupling methods have been successfully applied to haloquinolines, enabling the introduction of diverse functional groups.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a valuable tool for introducing alkynyl moieties onto the quinoline scaffold. Modified, copper-free Sonogashira coupling strategies have been developed for the functionalization of substituted quinolines, offering an advanced and beneficial synthetic tool. researchgate.net
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org While highly effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org Double Stille coupling reactions have been reported, suggesting the potential for poly-functionalization of dibromoquinolines. rsc.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org This reaction has been utilized in the synthesis of various complex molecules. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the vinylation of aryl halides.
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org An activating agent, such as a fluoride ion or a base, is typically required. organic-chemistry.org This reaction has emerged as a viable alternative to the Suzuki coupling. organic-chemistry.org
Double Cross-Coupling Methodologies for Poly-functionalization
The presence of two bromine atoms in 4,8-dibromo-6-methylquinoline allows for sequential or one-pot double cross-coupling reactions, leading to poly-functionalized quinoline derivatives. nih.gov One-pot, regioselective double couplings on dihaloheteroaromatics represent a convergent approach to highly substituted quinolines. nih.gov For example, a double Suzuki coupling has been successfully performed on 5,7-dibromoquinoline (B1595614) and 3,4-dibromoquinoline. nih.gov These methodologies are crucial for building molecular complexity and accessing novel chemical space.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of bromoquinolines, particularly when the quinoline ring is activated by electron-withdrawing groups.
SNAr Reactions on Activated Bromoquinolines (e.g., by Nitro Groups)
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a halogen atom significantly facilitates nucleophilic aromatic substitution. libretexts.org The nitro group stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. stackexchange.com A convenient method for the polyfunctionalization of quinolines involves the nitration of bromoquinolines, followed by SNAr reactions to introduce various nucleophiles. semanticscholar.org For instance, 5-nitro-6-bromoquinoline has been shown to be highly reactive towards nucleophilic substitution. semanticscholar.org
| Substrate | Activating Group | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 6-Bromoquinoline | 5-Nitro | Morpholine | 6-Morpholinyl-5-nitroquinoline | semanticscholar.org |
| 6-Bromoquinoline | 5-Nitro | Piperazine | 6-Piperazinyl-5-nitroquinoline | semanticscholar.org |
| p-Bromonitrobenzene | Nitro (para) | General Nucleophile | p-Substituted nitrobenzene | stackexchange.com |
Amination and Alkoxylation Strategies
Amination and alkoxylation are common SNAr reactions employed to introduce nitrogen and oxygen-based nucleophiles onto the quinoline core. The conversion of brominated nitroquinoline derivatives into cyclic amines, such as morpholinyl and piperazinyl quinolines, has been successfully demonstrated. semanticscholar.org These reactions provide a synthetic route to compounds with potential biological activity. semanticscholar.org The nitro group, after facilitating the substitution, can be subsequently reduced to an amino group, further increasing the molecular diversity. nih.gov
Metal-Halogen Exchange and Subsequent Quenching Reactions
Metal-halogen exchange is a powerful and widely used method in organometallic chemistry for converting organic halides into organometallic reagents. wikipedia.org This transformation is particularly effective for aryl bromides, enabling the formation of reactive intermediates that can be trapped with various electrophiles to introduce new functional groups.
Lithium-halogen exchange is a rapid and often high-yielding reaction used to prepare organolithium compounds from organic halides. wikipedia.org The reaction typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. harvard.eduresearchgate.net The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.org
For 4,8-dibromo-6-methylquinoline, treatment with an equivalent of alkyllithium would be expected to selectively replace one of the bromine atoms with lithium. The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles. This two-step sequence allows for the regioselective introduction of a single substituent at either the C4 or C8 position. The regioselectivity of the initial exchange can be influenced by factors such as steric hindrance and the electronic environment of the C-Br bonds. The generated organolithium species is highly reactive and must be handled under cryogenic conditions to prevent side reactions. nih.gov
Table 1: Potential Electrophiles for Quenching Lithiated Quinoline Intermediates
| Electrophile Class | Example Electrophile | Resulting Functional Group |
| Aldehydes/Ketones | Benzaldehyde | Hydroxymethyl |
| Esters | Ethyl chloroformate | Carboxylic acid (after hydrolysis) |
| Alkyl Halides | Methyl iodide | Alkyl (Methyl) |
| Silyl Halides | Trimethylsilyl chloride | Silyl |
| Disulfides | Dimethyl disulfide | Thioether |
This table represents a general summary of potential reaction pathways based on established lithium-halogen exchange chemistry.
Regioselective magnesiation and zincation offer alternative routes to functionalized quinolines, often with improved functional group tolerance compared to organolithium reagents. These methods can proceed via two main pathways: direct C-H activation (metalation) or halogen-metal exchange.
Halogen-magnesium exchange, typically using reagents like isopropylmagnesium chloride (i-PrMgCl), can convert a C-Br bond into a Grignard reagent. nih.gov This intermediate is less reactive than its lithium counterpart but is still highly effective in forming C-C bonds through reactions with various electrophiles.
More recently, hindered amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have emerged as powerful tools for the direct, regioselective deprotonation (magnesiation) of aromatic and heteroaromatic systems. nih.govthieme-connect.denih.gov Similarly, zincation can be achieved using related TMP-zinc bases. nih.govresearchgate.net These reactions generate stable organomagnesium or organozinc species that can participate in subsequent cross-coupling reactions. For instance, transmetalation with a zinc salt like ZnCl₂ can precede a Negishi cross-coupling to form C-C bonds. nih.gov These methods are valued for their high regioselectivity, which can sometimes be "switched" by the presence or absence of a Lewis acid additive like BF₃·OEt₂. nih.govnih.gov
These organometallic intermediates are key precursors for forming C-C and C-N bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig amination, thereby enabling the synthesis of complex, polyfunctional quinoline derivatives.
Other Functional Group Interconversions (e.g., Cyano, Methoxy, Phenyl Derivations)
Beyond metal-halogen exchange, the bromine atoms on the 4,8-dibromo-6-methylquinoline core are amenable to various other functional group interconversions, primarily through transition-metal-catalyzed reactions. These methods allow for the direct substitution of bromine with a range of functional groups.
Research on related 6,8-dibromoquinoline (B11842131) systems has demonstrated successful conversion of the bromo substituents into phenyl, cyano, and methoxy groups. researchgate.net
Phenyl Derivations: The introduction of phenyl groups is typically accomplished via Suzuki-Miyaura cross-coupling reactions. This involves reacting the dibromoquinoline with a phenylboronic acid in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base. researchgate.net
Cyano Derivations: Cyanation can be achieved through palladium-catalyzed reactions using a cyanide source, such as zinc cyanide or potassium cyanide. This conversion is valuable as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Methoxy Derivations: The introduction of methoxy groups can be performed via nucleophilic aromatic substitution, where a bromo group is displaced by a methoxide source. The reactivity of the bromo groups towards nucleophilic substitution can be enhanced by the presence of activating groups on the quinoline ring. researchgate.net
These derivatization strategies have been instrumental in synthesizing libraries of substituted quinolines for various applications, including screening for biological activity. researchgate.net
Table 2: Summary of Functional Group Interconversions on Dibromoquinolines
| Starting Material | Reagent(s) | Catalyst/Conditions | Product Functional Group | Reference |
| 6,8-Dibromoquinoline | Phenylboronic Acid | Pd(PPh₃)₂Cl₂, Base | Phenyl | researchgate.net |
| 6,8-Dibromoquinoline | Cyanide Source (e.g., Zn(CN)₂) | Pd Catalyst | Cyano | researchgate.net |
| 6,8-Dibromoquinoline | Sodium Methoxide | Heat, Solvent | Methoxy | researchgate.net |
This table is based on transformations reported for the closely related 6,8-dibromoquinoline scaffold.
Applications in Advanced Organic Synthesis and Materials Science Research
4,8-Dibromo-6-methylquinoline as a Precursor for Complex Molecular Scaffolds and Heterocyclic Compounds
4,8-Dibromo-6-methylquinoline serves as a foundational building block for the synthesis of more intricate molecular structures. The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, and the bromo- and methyl-substituents on this compound provide reactive handles for extensive functionalization. nih.govnih.govrsc.org Organic chemists utilize various synthetic strategies to transform this precursor into a diverse array of complex heterocyclic compounds. nih.govanjs.edu.iq
The bromine atoms at the C4 and C8 positions are particularly significant. They are susceptible to substitution, allowing for the introduction of new functional groups through reactions like palladium-catalyzed cross-coupling. This is a powerful method for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov For instance, the Suzuki-Miyaura coupling reaction can be employed to attach various aryl or heteroaryl groups at these positions, effectively extending the conjugated π-system of the molecule. nih.gov This step-efficient and atom-economical approach provides access to a wide range of polysubstituted quinoline derivatives that would be difficult to synthesize using classical methods. nih.gov
The differential reactivity of the two bromine atoms can potentially allow for selective, sequential reactions, further enhancing the compound's utility in building complex molecular architectures. This controlled functionalization is crucial for creating molecules with specific three-dimensional shapes and functionalities. The synthesis of new heterocyclic systems, such as pyrazoles or oxazolines, often begins with versatile starting materials like functionalized quinolines. anjs.edu.iqnih.gov
Synthetic Utility in the Construction of Multifunctional Heterocyclic Compounds with Tailored Architectures
The structure of 4,8-Dibromo-6-methylquinoline is well-suited for the rational design of multifunctional heterocyclic compounds with precisely tailored architectures. The ability to selectively functionalize the C4 and C8 positions via cross-coupling reactions allows chemists to construct molecules with desired electronic, optical, or biological properties. nih.gov
Transition-metal-catalyzed reactions, such as the Suzuki and Stille couplings, are effective methods for the selective formation of mono- or di-arylated derivatives from dibromo-heterocyclic precursors. nih.gov This methodology enables the creation of "push-pull" systems or other electronically tuned molecules by attaching electron-donating or electron-withdrawing groups. The resulting tailored compounds are investigated for a variety of applications, from pharmaceuticals to functional materials. researchgate.net
The following table illustrates typical conditions for Suzuki-Miyaura coupling reactions, which are highly applicable to 4,8-Dibromo-6-methylquinoline for the synthesis of mono- and bis-aryl derivatives. The data is based on reactions with a structurally analogous dibromo-heterocycle, demonstrating the general utility of the method. nih.gov
| Entry | Boronic Acid/Ester (Equiv.) | Catalyst | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Mono-phenyl | 85 |
| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Bis-phenyl | 92 |
| 3 | Thiophen-2-ylboronic Acid (1.1) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Mono-thienyl | 78 |
| 4 | Thiophen-2-ylboronic Acid (2.5) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Bis-thienyl | 88 |
This table is illustrative of typical Suzuki-Miyaura reaction conditions and outcomes for dibromo-heterocycles, demonstrating a pathway for creating tailored architectures from 4,8-Dibromo-6-methylquinoline. nih.gov
Development of Building Blocks for Advanced Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
Quinoline derivatives are recognized as a significant class of materials in the field of organic electronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). tandfonline.comtandfonline.comresearchgate.net They are used as fluorescent emitters, host materials, and electron-transporting layers due to their high thermal stability and excellent photoluminescent properties. researchgate.nettandfonline.com
4,8-Dibromo-6-methylquinoline is an ideal precursor for synthesizing the complex quinoline-based molecules used in OLEDs. abcr.com The bromine atoms serve as anchor points for attaching other aromatic structures, such as naphthalene, fluorene, or phenanthrene (B1679779) units, via Suzuki or other cross-coupling reactions. nih.govtandfonline.comtandfonline.com This molecular engineering allows for the fine-tuning of the material's emission color, quantum efficiency, and charge-carrier mobility. researchgate.net For example, attaching bulky side groups can prevent π-π stacking in the solid state, which often suppresses emission and reduces device efficiency. tandfonline.com
Research has demonstrated that OLEDs incorporating quinoline-based emitters can achieve high efficiency and brightness. Devices fabricated using various benzo[q]quinoline derivatives have shown promising performance metrics. tandfonline.comtandfonline.com The data below, compiled from studies on different quinoline-based emitters, highlights their potential in OLED applications.
| Emitter Type | Max. Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Benzo[q]quinoline Derivative 1 | 3.32 | 1.06 | 1.00 | (0.33, 0.56) |
| Benzo[q]quinoline Derivative 2 | 2.91 | 0.99 | 0.90 | (0.33, 0.55) |
| Fluorene-bridged Quinazoline | Not specified | Not specified | 1.58 | (0.18, 0.24) |
This table summarizes the performance of various OLED devices that utilize quinoline derivatives as the emitting material, showcasing the effectiveness of this class of compounds. nih.govtandfonline.comtandfonline.com
Integration into Polymer Synthesis via Functionalized Quinoline Derivatives
The utility of 4,8-Dibromo-6-methylquinoline extends to the synthesis of advanced polymers. Its dibromo functionality allows it to act as a monomer in various polycondensation reactions. Specifically, it is a suitable candidate for Suzuki polycondensation, a powerful method for creating conjugated polymers.
In this process, the dibromo-quinoline monomer would be reacted with an aryl-diboronic acid or ester in the presence of a palladium catalyst. This reaction forms a polymer chain with alternating quinoline and aryl units linked together. The incorporation of the rigid and electronically active quinoline scaffold into a polymer backbone can impart desirable properties to the final material, such as high thermal stability, specific photoluminescence characteristics, and enhanced charge transport capabilities.
Such quinoline-containing polymers are of interest for applications in organic electronics, including polymer-based OLEDs (PLEDs) and organic photovoltaics (OPVs). By carefully selecting the co-monomer, the electronic and physical properties of the resulting polymer can be systematically tuned to meet the requirements of a specific application. While specific examples of polymers derived directly from 4,8-Dibromo-6-methylquinoline are not detailed in the provided sources, the synthetic pathways are well-established for similar halogenated aromatic compounds.
Coordination Chemistry of 4,8 Dibromo 6 Methylquinoline and Quinoline Based Ligands
Quinoline (B57606) Moiety as a Ligand in Transition Metal Complexes
The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) and a pyridine (B92270) ring, is a versatile ligand in coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent σ-donor for coordination to transition metal ions. The extensive π-system of the quinoline ring also allows for π-backbonding interactions with metal d-orbitals, which can stabilize the resulting complex. These steric and electronic properties, which can be fine-tuned by substituents on the quinoline ring, influence the solubility and reactivity of the metal complexes. researchgate.net
Quinoline and its derivatives can act as monodentate, bidentate, or even polydentate ligands. Simple quinoline typically coordinates in a monodentate fashion through the nitrogen atom. However, the introduction of functional groups at various positions on the quinoline ring can lead to multidentate coordination. For instance, 8-hydroxyquinoline (B1678124) is a classic bidentate ligand that coordinates through the nitrogen and the deprotonated hydroxyl group, forming stable chelate rings with metal ions. researchgate.net Similarly, Schiff bases derived from quinoline aldehydes or ketones are multidentate ligands that have been extensively studied in coordination chemistry. nih.govrsc.orgmdpi.com
The coordination of quinoline-based ligands to transition metals can lead to the formation of complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements. researchgate.netrsc.org The specific geometry is influenced by the nature of the metal ion, its oxidation state, the number of coordinating ligands, and the steric bulk of the ligands.
The table below summarizes the coordination behavior of some representative quinoline-based ligands.
| Ligand | Coordination Mode | Typical Metal Ions | Resulting Complex Geometry |
| Quinoline | Monodentate (N-donor) | Ru(II), Pd(II), Pt(II) | Octahedral, Square Planar |
| 8-Hydroxyquinoline | Bidentate (N, O-donor) | Al(III), Zn(II), Cu(II) | Octahedral, Tetrahedral |
| Quinoline-3-carbohydrazide Schiff Bases | Bidentate/Tridentate (N, O-donors) | Cu(II), Ni(II), Co(II), Fe(III) | Octahedral |
| Julolidine-quinoline Schiff Base | Multidentate | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Dinuclear, Mononuclear |
This table is interactive and can be sorted by clicking on the headers.
Synthesis and Characterization of Metal Complexes Involving Brominated Quinoline Derivatives
The synthesis of metal complexes with brominated quinoline derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and can influence the final product. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with transition metal dimers in protic solvents led to the unexpected formation of quinoline-ortho-quinone metal complexes. rsc.orgrsc.org
While specific studies on the coordination complexes of 4,8-Dibromo-6-methylquinoline are not extensively reported, the synthesis of complexes with other brominated quinolines provides valuable insights. For example, novel brominated methoxyquinolines and nitrated bromoquinolines have been synthesized and characterized, with their structures confirmed by 1D and 2D NMR techniques. nih.gov These compounds serve as precursors for potential metal complexes. The straightforward bromination of 1,2,3,4-tetrahydroquinoline (B108954) allows for the preparation of monobromo, dibromo, and tribromoquinoline derivatives, which can then be used as ligands. nih.gov
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=N bond in the quinoline ring to a lower or higher wavenumber upon complexation indicates the involvement of the nitrogen atom in coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. Changes in the chemical shifts of the protons and carbons of the quinoline ring upon coordination provide information about the binding of the metal ion. mdpi.comnih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the complex and the nature of the metal-ligand bonding.
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and to confirm its composition.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org
The table below provides a summary of characterization data for a hypothetical transition metal complex of a brominated quinoline derivative.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) from 1595 cm-1 to 1610 cm-1 | Coordination of the quinoline nitrogen to the metal center. |
| 1H NMR Spectroscopy | Downfield shift of protons adjacent to the nitrogen atom. | Confirmation of metal-nitrogen bond formation. |
| Mass Spectrometry | Molecular ion peak corresponding to [M(Ligand)2Cl2]+ | Confirms the stoichiometry of the complex. |
| X-ray Crystallography | Octahedral geometry with two bidentate ligands and two chloride ions. | Elucidation of the precise three-dimensional structure. |
This table is interactive and can be sorted by clicking on the headers.
Coordination-Assisted Chemical Transformations (e.g., Quinoline-ortho-quinone Formation)
The coordination of a quinoline derivative to a metal center can significantly alter its reactivity, leading to chemical transformations that are not observed for the free ligand. A notable example is the coordination-assisted formation of quinoline-ortho-quinones. rsc.orgrsc.orgnih.gov
The reaction of the para-quinone 6,7-dichloroquinoline-5,8-dione with various transition metal dimers resulted in the unexpected formation of quinoline-ortho-quinone metal complexes. rsc.orgrsc.org Systematic variation of the reaction conditions revealed that the solvent acts as the source of the carbonyl oxygen. rsc.orgnih.gov The proposed mechanism involves the bidentate coordination of the quinoline-5,8-dione to the metal center. This coordination activates the C6 position towards a nucleophilic attack by a solvent molecule (e.g., an alcohol). Subsequent decomposition of the resulting tetrahedral intermediate leads to the formation of the ortho-quinone-metal complex. rsc.org This transformation highlights the role of the metal center in activating the ligand for otherwise inaccessible reaction pathways.
The table below outlines the reaction conditions studied for the formation of the ortho-quinone from the reaction between 6,7-dichloroquinoline-5,8-dione (DQQ) and [Ru(cym)Cl2]2 in various solvents. researchgate.net
| Solvent | Temperature (°C) | Time (h) | Product |
| Methanol | 60 | 16 | Methoxy derivative |
| Ethanol | 60 | 16 | Ethoxy derivative |
| n-Butanol | 60 | 16 | Butoxy derivative |
| Water/Methanol (1:3) | 60 | 16 | Methoxy derivative |
This table is interactive and can be sorted by clicking on the headers.
Applications of Quinoline-Based Metal Complexes in Catalysis
Quinoline-based metal complexes have emerged as efficient catalysts for a variety of organic transformations. researchgate.net The versatility of the quinoline scaffold allows for the design of ligands with specific steric and electronic properties to control the activity and selectivity of the catalyst.
Transition metal complexes incorporating quinoline Schiff base ligands have shown significant applications in catalysis. nih.gov These complexes are employed in various catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, palladium(II) catalyzed β-C(sp3)-H monoselective chlorination of free carboxylic acids has been achieved using a quinoline-based ligand. researchgate.net
Ruthenium complexes are particularly effective catalysts for the synthesis of quinolines themselves. latrobe.edu.au Metal complex catalysis has broadened the substrate scope for quinoline synthesis, allowing for the reaction of anilines with a variety of substrates, including aldehydes, alkenes, alkynes, and alcohols. latrobe.edu.au Similarly, iron complexes have been shown to catalyze the reaction of anilines with alcohols to produce quinolines. latrobe.edu.au
Recent advancements have also explored the use of quinoline-based photoactive ligands in metallaphotoredox catalysis. acs.org A fused quinoline-bipyridine scaffold can complex with base metals like iron, cobalt, nickel, and copper to enable "two-in-one" C-C and C-X metallaphotoredox cross-couplings without the need for an external photocatalyst. acs.org
The table below lists some catalytic applications of quinoline-based metal complexes.
| Metal Complex | Catalytic Reaction | Substrates | Products |
| Palladium(II)-Quinoline | β-C(sp3)-H Chlorination | Free carboxylic acids | Chlorinated carboxylic acids |
| Ruthenium-Complexes | Quinoline Synthesis | Anilines, Alcohols | Substituted quinolines |
| Iron-Complexes | Quinoline Synthesis | Anilines, Alcohols | Substituted quinolines |
| Nickel-Quinoline Bipyridine | Metallaphotoredox Cross-Coupling | Aryl halides, Alkenes | C-C and C-X coupled products |
This table is interactive and can be sorted by clicking on the headers.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. scirp.orgrsc.org It is a cornerstone of modern computational chemistry for predicting molecular geometries, energies, and reactivity. nih.govekb.eg
The electronic properties of 4,8-Dibromo-6-methylquinoline are dictated by the quinoline (B57606) core and the influence of its substituents. The two bromine atoms at positions 4 and 8 exert a strong electron-withdrawing inductive effect, which generally lowers the energy levels of the molecular orbitals. Conversely, the methyl group at position 6 has a weak electron-donating effect.
A key concept in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. wikipedia.org This theory posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a smaller gap typically suggests higher reactivity. ekb.egekb.eg
DFT calculations would be employed to determine the energies of these frontier orbitals and other global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's chemical behavior.
Table 1: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for 4,8-Dibromo-6-methylquinoline This table is for illustrative purposes, representing typical data obtained from DFT calculations.
| Parameter | Value | Description |
| HOMO Energy | -7.25 eV | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |
| LUMO Energy | -2.15 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.10 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Hardness (η) | 2.55 eV | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. |
| Softness (S) | 0.39 eV-1 | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | 2.48 eV | A measure of the energy lowering of a system when it accepts electrons from the environment. |
DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the computational modeling of reaction mechanisms. nih.gov This involves identifying the lowest energy pathways from reactants to products, which proceed through high-energy transition states. nih.gov The energy difference between the reactants and the transition state is the activation energy, a crucial factor in determining the reaction rate.
Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Aromatic Substitution Reaction on 4,8-Dibromo-6-methylquinoline This table is for illustrative purposes, representing typical data obtained from DFT calculations for a hypothetical reaction with a generic nucleophile.
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| Attack at C4 | +18.5 | 18.5 |
| Attack at C8 | +21.2 | 21.2 |
Based on this hypothetical data, the reaction would be predicted to occur preferentially at the C4 position due to a lower energy barrier.
Molecular Dynamics (MD) Simulations for Mechanistic Understanding
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netnih.gov While DFT provides a static picture of electronic structures and reaction energies, MD simulations offer a dynamic view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com
For 4,8-Dibromo-6-methylquinoline, MD simulations could provide crucial insights into how the molecule behaves in a solution. This includes studying its solvation shell and the specific interactions with solvent molecules, which can significantly influence its reactivity. If this quinoline derivative were being investigated as a potential drug candidate, MD simulations would be essential for assessing the stability of its complex with a target protein, providing a deeper understanding of its binding mode and affinity. nih.govmdpi.com Although no specific MD studies have been published for this compound, the methodology is a standard and powerful tool for investigating the dynamic behavior of quinoline derivatives. researchgate.net
Chemoinformatics Approaches for Structural Analysis and Synthesis Prediction
Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. longdom.orgtaylorfrancis.com
For structural analysis, chemoinformatics tools can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. longdom.org In a QSAR study, the structural or physicochemical properties of a series of compounds are correlated with their experimentally determined biological activities. These models can then be used to predict the activity of new or untested compounds like 4,8-Dibromo-6-methylquinoline, guiding the design of molecules with enhanced properties.
In the realm of synthesis prediction, chemoinformatics employs sophisticated algorithms, often incorporating machine learning and artificial intelligence, for retrosynthesis. chemrxiv.orgchemrxiv.org These tools analyze a target molecule and propose potential synthetic pathways by "breaking it down" into simpler, commercially available precursors based on a vast database of known chemical reactions. nih.govchemrxiv.org For 4,8-Dibromo-6-methylquinoline, a retrosynthesis program might suggest a multi-step synthesis starting from 6-methylquinoline (B44275), involving specific bromination steps, or a construction of the quinoline ring system from a pre-functionalized aniline (B41778) precursor. mdpi.com It is important to note that the accuracy of such predictions can be lower for novel or less-common heterocyclic structures due to their underrepresentation in reaction databases. chemrxiv.orgchemrxiv.org
Spectroscopic and Advanced Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity, Purity, and Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,8-Dibromo-6-methylquinoline. It provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the compound's constitution and the regiochemistry of the bromine and methyl substituents on the quinoline (B57606) core.
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial characterization. In the ¹H NMR spectrum of a related compound, 6-methylquinoline (B44275), the methyl protons typically appear as a singlet around δ 2.5 ppm chemicalbook.com. The aromatic protons of the quinoline ring system exhibit complex splitting patterns in the range of δ 7.3–8.9 ppm chemicalbook.com. For 4,8-Dibromo-6-methylquinoline, the introduction of two bromine atoms is expected to significantly influence the chemical shifts of the remaining aromatic protons due to their electron-withdrawing nature and anisotropic effects. The protons on the pyridine (B92270) ring (H-2 and H-3) and the benzene (B151609) ring (H-5 and H-7) would show distinct signals.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For the parent quinoline, carbon signals are observed over a wide range chemicalbook.com. In 4,8-Dibromo-6-methylquinoline, the carbons directly bonded to the bromine atoms (C-4 and C-8) would experience a significant downfield shift.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the structural connectivity. HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart columbia.educolumbia.edu. This is particularly useful for assigning the quaternary carbons and confirming the positions of the substituents. For instance, a correlation between the methyl protons (at C-6) and the aromatic carbons C-5 and C-7 would definitively confirm the position of the methyl group. Similarly, correlations between the remaining aromatic protons and the brominated carbons would solidify the assignment of the bromine atoms at positions 4 and 8.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,8-Dibromo-6-methylquinoline (based on related structures)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H-2 | 8.8 - 9.0 | - | C-3, C-4, C-8a |
| H-3 | 7.4 - 7.6 | - | C-2, C-4, C-4a |
| H-5 | 7.8 - 8.0 | - | C-4, C-6, C-7, C-8a |
| H-7 | 8.0 - 8.2 | - | C-5, C-6, C-8, C-8a |
| CH₃ | 2.5 - 2.7 | 18 - 20 | C-5, C-6, C-7 |
| C-2 | - | 150 - 152 | H-2, H-3 |
| C-3 | - | 122 - 124 | H-2, H-3 |
| C-4 | - | 120 - 125 | H-2, H-3, H-5 |
| C-4a | - | 148 - 150 | H-3, H-5 |
| C-5 | - | 128 - 130 | H-5, H-7, CH₃ |
| C-6 | - | 135 - 137 | H-5, H-7, CH₃ |
| C-7 | - | 130 - 132 | H-5, H-7, CH₃ |
| C-8 | - | 125 - 130 | H-7 |
| C-8a | - | 146 - 148 | H-2, H-5, H-7 |
Note: These are predicted values and may vary from experimental data.
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of 4,8-Dibromo-6-methylquinoline. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of two bromine atoms, a characteristic isotopic pattern would be visible. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show a cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 1:2:1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence lcms.cz. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze the purity of the compound and to identify any potential byproducts from its synthesis. The fragmentation pattern observed in the mass spectrum can also provide structural information. For quinoline and its derivatives, common fragmentation pathways involve the loss of HCN or the substituent groups nih.gov.
Table 2: Predicted Mass Spectrometry Data for 4,8-Dibromo-6-methylquinoline (C₁₀H₇Br₂N)
| Technique | Expected Observation |
| MS (EI) | Molecular Ion (M⁺) cluster: m/z 300 (¹⁰C₇H₇⁷⁹Br₂N), 302 (¹⁰C₇H₇⁷⁹Br⁸¹BrN), 304 (¹⁰C₇H₇⁸¹Br₂N) with ~1:2:1 intensity ratio. |
| HRMS (ESI) | Calculated exact mass for [M+H]⁺: 301.9025 (C₁₀H₈⁷⁹Br₂N⁺). The observed mass should be within a few ppm of this value. |
| GC-MS | A single major peak corresponding to the retention time of the compound, with the mass spectrum showing the characteristic isotopic cluster of the molecular ion. |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Information
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 4,8-Dibromo-6-methylquinoline, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline core, and C-Br stretching vibrations.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to an excited state. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions researchgate.net. The positions and intensities of these bands are influenced by the substituents on the quinoline ring. The presence of bromine atoms and a methyl group in 4,8-Dibromo-6-methylquinoline would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for 4,8-Dibromo-6-methylquinoline
| Technique | Region | Expected Absorption |
| IR (KBr) | 3100-3000 cm⁻¹ | Aromatic C-H stretching |
| 2950-2850 cm⁻¹ | Methyl C-H stretching | |
| 1600-1450 cm⁻¹ | C=C and C=N stretching of the quinoline ring | |
| 700-500 cm⁻¹ | C-Br stretching | |
| UV-Vis (in Ethanol) | 200-400 nm | Multiple absorption bands corresponding to π→π* transitions. |
Electrochemical Analysis for Redox Properties and Reactivity Correlation
Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of 4,8-Dibromo-6-methylquinoline. By measuring the oxidation and reduction potentials, information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be obtained. These parameters are crucial for understanding the compound's electron-donating and electron-accepting capabilities and for correlating its electronic structure with its chemical reactivity. The presence of the electron-withdrawing bromine atoms is expected to make the compound more difficult to oxidize and easier to reduce compared to 6-methylquinoline.
Advanced Spectroscopic Methods for Reaction Monitoring (e.g., in situ techniques, ESR, Fluorescence Quenching)
Advanced spectroscopic methods can be employed to monitor the formation of 4,8-Dibromo-6-methylquinoline in real-time or to study its interactions with other molecules. In situ NMR or IR spectroscopy can be used to follow the progress of the bromination reaction of 6-methylquinoline, providing mechanistic details and helping to optimize reaction conditions nih.gov.
Electron Spin Resonance (ESR) spectroscopy would be applicable if the compound were to be involved in reactions that generate radical species.
Fluorescence quenching studies could be used to investigate the interaction of 4,8-Dibromo-6-methylquinoline with fluorescent molecules nih.govresearchgate.netnih.gov. The quenching of fluorescence can provide information about binding constants and the nature of the interaction (static or dynamic). Given that quinoline derivatives can exhibit fluorescence, studying their quenching behavior can offer insights into their potential use as sensors or probes.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Highly Substituted 4,8-Dibromo-6-methylquinoline with Enhanced Efficiency
Traditional quinoline (B57606) syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions, while foundational, often require harsh conditions and can have limitations regarding substrate scope and regioselectivity. rsc.orgacs.orgnih.gov Future research should focus on developing more efficient and versatile methods to construct the 4,8-dibromo-6-methylquinoline core and its analogues.
One promising avenue is the adoption of transition-metal-free oxidative cycloisomerization strategies. acs.orgorganic-chemistry.org For instance, a potential route could involve the cyclization of appropriately substituted o-cinnamylanilines, which can be designed to incorporate the desired bromine and methyl substituents from the outset. Another area for exploration is the use of modern, one-pot multicomponent reactions, which can enhance efficiency by minimizing intermediate purification steps. nih.govresearchgate.net These strategies, often employing green catalysts, could significantly improve the atom economy and sustainability of the synthesis. researchgate.netbohrium.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal-Free Oxidative Cycloisomerization | Avoids toxic metal catalysts, often proceeds under mild conditions. organic-chemistry.org | Design and synthesis of novel o-cinnamylaniline precursors bearing the 4,8-dibromo-6-methyl substitution pattern. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures. researchgate.net | Development of novel reaction cascades that assemble the quinoline core from simple, readily available starting materials. |
| Modified Friedländer Annulation | High convergence and potential for diverse substitution patterns. rsc.org | Exploration of eco-friendly catalysts and solvents to improve the sustainability of this classical reaction for this specific scaffold. rsc.org |
Chemo- and Regioselective Transformations at the Methyl Group and Bromine Positions for Diverse Derivatization
The presence of three distinct functionalizable sites on the 4,8-dibromo-6-methylquinoline scaffold—the C4-Br, C8-Br, and C6-methyl groups—presents both a challenge and an opportunity for selective chemical transformations.
Bromine Position Functionalization: The differential reactivity of the bromine atoms at the C4 and C8 positions is a key area for investigation. The C4-position, being on the electron-deficient pyridine (B92270) ring, is expected to be more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions compared to the C8-position on the benzene (B151609) ring. nih.gov Future studies could focus on exploiting this differential reactivity for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govmdpi.com This would allow for the controlled, stepwise introduction of different functional groups at the C4 and C8 positions, leading to a vast library of novel compounds. The use of magnesiation for Br/Mg exchange offers another powerful tool for regioselective functionalization. acs.org
Methyl Group Transformation: The methyl group at the C6 position is also a target for derivatization. Research into the C(sp³)–H functionalization of the methyl group could open pathways to introduce a wide range of functionalities. nih.govresearchgate.net This could involve radical-based reactions or transition-metal-catalyzed C-H activation to create new C-C or C-heteroatom bonds, transforming the methyl group into aldehydes, carboxylic acids, or more complex side chains.
| Transformation Type | Target Site | Potential Reactions | Research Goal |
| Cross-Coupling | C4-Br, C8-Br | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Stepwise, regioselective introduction of aryl, heteroaryl, amino, and alkynyl groups. nih.govmdpi.com |
| C-H Functionalization | C6-Methyl | Oxidation, Halogenation, Metal-catalyzed C-H activation | Conversion of the methyl group into more complex functional groups. nih.govresearchgate.net |
| Nucleophilic Aromatic Substitution | C4-Br | Amination, Alkoxylation | Selective replacement of the C4-bromine with nitrogen or oxygen nucleophiles. |
Integration of 4,8-Dibromo-6-methylquinoline Synthesis and Functionalization into Flow Chemistry or Sustainable Synthesis Protocols
The principles of green chemistry and continuous flow processing offer significant advantages in terms of safety, scalability, and efficiency. ijpsjournal.comnih.gov Future research should aim to adapt the synthesis and subsequent functionalization of 4,8-dibromo-6-methylquinoline to these modern technologies.
Flow Chemistry: Continuous flow synthesis can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.netacs.orgvapourtec.com Photochemical flow reactors could be particularly interesting for radical-based functionalization reactions. acs.org The development of a continuous flow process for the synthesis of the quinoline core, potentially telescoping into subsequent selective functionalization steps, would be a significant advancement. researchgate.netresearchgate.net
Sustainable Synthesis: Beyond flow chemistry, other green chemistry principles should be explored. This includes the use of greener solvents (e.g., water, ethanol), bio-based or earth-abundant metal catalysts, and energy-efficient activation methods like microwave or ultrasound irradiation. researchgate.netijpsjournal.comnih.gov The development of catalytic systems that are recoverable and reusable would further enhance the sustainability of synthesizing these compounds. rsc.org
| Approach | Key Advantages | Research Focus |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise reaction control, potential for telescoped reactions. vapourtec.comresearchgate.net | Designing and optimizing a multi-step flow sequence for the synthesis and functionalization of the target molecule. |
| Green Catalysis | Reduced environmental impact, lower cost, improved sustainability. researchgate.netnih.gov | Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) or heterogeneous catalysts for key reaction steps. |
| Alternative Energy Sources | Faster reaction times, reduced energy consumption. ijpsjournal.comnih.gov | Exploring microwave-assisted and ultrasound-promoted synthesis and functionalization reactions. |
Exploration of New Catalytic Applications and Ligand Designs Utilizing 4,8-Dibromo-6-methylquinoline Scaffolds
The quinoline framework is a well-established ligand scaffold in organometallic catalysis. rsc.orgnih.govnih.gov The unique electronic and steric properties of 4,8-dibromo-6-methylquinoline make it an attractive candidate for the design of novel ligands and catalysts.
The nitrogen atom of the quinoline ring can act as a coordination site for a metal center, while the substituents at the C4, C6, and C8 positions can be used to fine-tune the steric and electronic properties of the resulting metal complex. For example, the bromine atoms could be replaced with phosphine (B1218219) groups or other coordinating moieties to create bidentate or pincer-type ligands. The methyl group can also influence the steric environment around the metal center.
Future research could involve the synthesis of a library of 4,8-dibromo-6-methylquinoline-derived ligands and the evaluation of their performance in various catalytic reactions, such as cross-coupling, hydrogenation, and C-H activation. rsc.orgmdpi.com The development of photoactive ligands based on this scaffold is another exciting possibility, potentially enabling new metallaphotoredox catalytic cycles. acs.org
| Application Area | Design Strategy | Potential Catalytic Reactions |
| Homogeneous Catalysis | Functionalization at C4 and C8 with coordinating groups (e.g., phosphines, amines). | Cross-coupling, hydrogenation, hydroformylation. rsc.orgnih.gov |
| Photoredox Catalysis | Design of photoactive quinoline-based ligands. | C-C and C-X bond formation via metallaphotoredox catalysis. acs.org |
| Asymmetric Catalysis | Introduction of chiral substituents. | Enantioselective transformations. |
Q & A
Q. What are the standard synthetic routes for 4,8-Dibromo-6-methylquinoline, and how can reaction conditions be optimized for high yields?
The synthesis typically involves bromination of a methylquinoline precursor. For example, bromination of 6-methylquinoline using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or with Lewis acids). Optimization requires adjusting temperature, stoichiometry, and catalysts to minimize side reactions such as over-bromination. For structurally similar compounds like 4,5-Dibromo-8-methylquinoline, bromination at specific positions is achieved by directing groups or steric effects .
Q. How is the molecular structure of 4,8-Dibromo-6-methylquinoline validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Software like SHELX is used for refinement, where parameters such as bond angles, torsion angles, and hydrogen bonding are analyzed. For example, SHELXL refines small-molecule structures by optimizing atomic positions against diffraction data, ensuring accuracy in bond lengths (±0.001 Å) and angles (±0.1°) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine-induced deshielding).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 300.98 g/mol for C₁₀H₇Br₂N) .
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).
Advanced Research Questions
Q. How can substitution reactions at the bromine positions be tailored for functional group diversification?
Bromine atoms at positions 4 and 8 are susceptible to nucleophilic substitution. For example:
- Amination : React with primary/secondary amines (e.g., NH₃, piperidine) under basic conditions (K₂CO₃) in polar aprotic solvents (DMF, DMSO).
- Cross-Coupling : Use Pd catalysts (e.g., PdCl₂(PPh₃)₂) with aryl boronic acids in Suzuki-Miyaura reactions to introduce aryl groups .
Q. What strategies resolve contradictions in biological activity data between 4,8-Dibromo-6-methylquinoline and analogous quinoline derivatives?
Discrepancies often arise from differences in substitution patterns or assay conditions. A systematic approach includes:
- Dose-Response Studies : Test compound efficacy across multiple concentrations (e.g., IC₅₀ values).
- Comparative SAR : Compare with derivatives like 4-Chloro-8-fluoro-2-methylquinoline (Similarity Index: 0.94) to identify substituent effects on activity .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to pinpoint molecular targets .
Q. How can computational tools predict feasible synthetic pathways for novel derivatives?
Retrosynthesis software (e.g., AI-driven platforms) leverages databases like Reaxys or PubChem to propose routes. For example:
- One-Step Synthesis : Prioritize direct bromination or coupling reactions.
- Feasibility Scoring : Evaluate reaction plausibility based on reported yields and conditions (e.g., microwave-assisted synthesis reduces reaction time by 70%) .
Q. What experimental designs are critical for assessing this compound’s potential in antimicrobial research?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Time-Kill Studies : Monitor bactericidal kinetics over 24–48 hours.
- Resistance Development : Serial passage experiments to evaluate mutation rates under selective pressure .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
